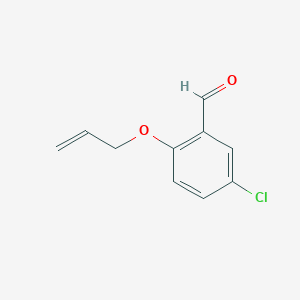

2-(Allyloxy)-5-chlorobenzenecarbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h2-4,6-7H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIGVDNGOWNOJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403610 | |

| Record name | 5-Chloro-2-[(prop-2-en-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152842-93-8 | |

| Record name | 5-Chloro-2-[(prop-2-en-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what are the physical properties of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde

An In-Depth Technical Guide to the Physical Properties of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde

Introduction

This compound is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and agricultural research sectors. Structurally, it features a benzaldehyde core, substituted with a chlorine atom and an allyloxy group. This unique combination of an aldehyde, a halogen, an ether, and an alkene functionality makes it a versatile synthetic intermediate.[1] The aldehyde group is a gateway for forming carbon-carbon and carbon-nitrogen bonds, the chloro-substituent modulates the electronic properties of the aromatic ring and offers a site for cross-coupling reactions, and the allyl group can be engaged in a variety of transformations, including metathesis, isomerization, and addition reactions.

This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering insights for its effective use in laboratory and industrial settings.

Chemical and Physical Properties

A precise understanding of a compound's physical properties is fundamental for its successful application in synthesis, purification, and formulation. The properties of this compound are summarized below. It is important to note that while core identifiers and computationally derived properties are well-documented, experimental data for thermal properties like melting and boiling points are not widely published.

Data Summary Table

For context, where experimental data for the target molecule is unavailable, properties of structurally analogous compounds are provided to offer a scientifically grounded estimation.

| Property | Value for this compound | Notes / Analogous Compound Data |

| Molecular Formula | C₁₀H₉ClO₂ | Source: PubChem[2], Chem-Impex[1] |

| Molecular Weight | 196.63 g/mol | Source: PubChem[2][3] |

| Appearance | Off-white crystalline solid | Source: Chem-Impex[1] |

| CAS Number | 152842-93-8 | Source: Chem-Impex[1], ChemicalBook[3] |

| Purity | ≥ 95% (by NMR) | Source: Chem-Impex[1] |

| Melting Point | Data not available | Analog: 2-(Allyloxy)-5-bromobenzaldehyde has a melting point of 46-50 °C.[4] The chloro- derivative is expected to have a comparable or slightly lower melting point. |

| Boiling Point | Data not available | Analog: 2-Allyloxybenzaldehyde (non-chlorinated) has a boiling point of 130 °C at 10 mmHg. The chlorinated version will have a higher boiling point at equivalent pressure. |

| Density | Data not available | Analog: 2-Allyloxybenzaldehyde has a density of 1.079 g/mL at 25 °C. The addition of chlorine will increase the density. |

| Solubility | Soluble in organic solvents | Based on its structure and data for analogous compounds.[1][4] The bromo-analog is slightly soluble in water and soluble in organic solvents.[4] |

| XLogP3 (Computed) | 2.6 | A measure of lipophilicity. Source: PubChem.[2] |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs. Source: PubChem.[2] |

| Hydrogen Bond Acceptor Count | 2 (Oxygen atoms) | Computed by Cactvs. Source: PubChem.[2] |

Workflow for Physicochemical Characterization

The process of defining the properties of a novel or sparsely documented chemical like this compound follows a logical progression. This workflow ensures that comprehensive data is gathered for safe handling, synthetic planning, and regulatory compliance.

Caption: Logical workflow for the characterization of a chemical compound.

Spectroscopic Profile (Predicted)

While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be complex but highly informative. Key signals would include:

-

An aldehyde proton singlet between δ 9.8-10.5 ppm.

-

Three aromatic protons in the δ 6.9-7.8 ppm region, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

The allyl group will show characteristic signals: a doublet of triplets for the -O-CH₂- protons around δ 4.6 ppm, a multiplet for the internal vinyl proton (-CH=) around δ 5.9-6.1 ppm, and two distinct multiplets for the terminal vinyl protons (=CH₂) between δ 5.2-5.5 ppm.

-

-

¹³C NMR Spectroscopy : The carbon spectrum would confirm the presence of 10 distinct carbon environments:

-

An aldehyde carbonyl carbon at δ 188-195 ppm.

-

Six aromatic carbons, including two oxygen- and chlorine-bearing carbons, in the δ 110-160 ppm range.

-

Three carbons corresponding to the allyl group: the -O-CH₂- carbon around δ 69 ppm, the internal vinyl carbon (-CH=) around δ 132 ppm, and the terminal vinyl carbon (=CH₂) around δ 118 ppm.

-

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong absorption bands indicating the key functional groups:

-

A sharp C=O stretch for the aldehyde at approximately 1680-1700 cm⁻¹.

-

C-H stretching for the aldehyde proton appearing as a pair of bands around 2720 and 2820 cm⁻¹.

-

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

A strong C-O-C (ether) stretching band around 1250 cm⁻¹.

-

A C-Cl stretching band in the fingerprint region, typically below 800 cm⁻¹.

-

Handling, Storage, and Safety

Solubility and Handling

The predicted lipophilicity (XLogP3 = 2.6) and the presence of polar ether and aldehyde groups suggest solubility in a wide range of common organic solvents such as dichloromethane, ethyl acetate, acetone, and tetrahydrofuran.[2] Its solubility in nonpolar solvents like hexanes may be more limited. As with its bromo-analog, it is expected to have low solubility in water.[4] This solubility profile is crucial for selecting appropriate solvents for chemical reactions, extractions, and chromatographic purification.

Storage

Commercial suppliers recommend storing this compound at refrigerated temperatures (0-8°C).[1] This precaution is likely to prevent potential degradation over time, such as oxidation of the aldehyde group.

Safety Precautions

A specific Safety Data Sheet (SDS) for this exact compound was not found in the search results. However, related chemical structures often carry warnings for skin and eye irritation or damage. For instance, the SDS for a similar chlorinated aromatic aldehyde indicates it can cause severe skin burns and eye damage and may cause an allergic skin reaction.[5] Therefore, standard laboratory precautions are essential:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6]

-

Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention.[5][6]

Researchers must always consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

This compound is an off-white crystalline solid with a molecular weight of 196.63 g/mol .[1][2] Its value as a synthetic building block is derived from its three distinct functional groups. While comprehensive experimental data on its physical properties is sparse, analysis of its structure and comparison with closely related analogs provide a reliable basis for its effective and safe use in research and development. Its solubility in common organic solvents and defined storage conditions further support its practical application in complex organic synthesis.

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4470332, this compound. Retrieved from [Link]

-

National Analytical Corporation. (n.d.). 2-(Allyloxy)-5-bromobenzaldehyde 95%. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(allyloxy)benzaldehyde (C10H10O2). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C10H9ClO2 | CID 4470332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 152842-93-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-(Allyloxy)-5-bromobenzaldehyde 95% Supplier in Mumbai, 2-(Allyloxy)-5-bromobenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-(Allyloxy)-5-chlorobenzenecarbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Allyloxy)-5-chlorobenzenecarbaldehyde, bearing the CAS number 152842-93-8, is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique molecular architecture, featuring an aldehyde, a chloro substituent, and an allyloxy group on a benzene ring, offers multiple reaction sites for the construction of complex molecular frameworks. This guide provides an in-depth analysis of its chemical properties, a detailed protocol for its synthesis, an exploration of its key reactivity—particularly the Claisen rearrangement and subsequent cyclizations—and its potential applications in the synthesis of bioactive molecules relevant to drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in the laboratory. The key properties of this compound are summarized in the table below.[1]

| Property | Value | Source |

| CAS Number | 152842-93-8 | [1] |

| Molecular Formula | C₁₀H₉ClO₂ | [1] |

| Molecular Weight | 196.63 g/mol | [1] |

| Appearance | Off-white crystalline solid | |

| IUPAC Name | 5-chloro-2-(prop-2-en-1-yloxy)benzaldehyde | [1] |

| Synonyms | 2-(Allyloxy)-5-chlorobenzaldehyde | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of the hydroxyl group of 5-chlorosalicylaldehyde to form a phenoxide, which then acts as a nucleophile to displace a halide from an allyl electrophile, typically allyl bromide.[2][3]

Diagram of the Synthetic Pathway

Caption: Williamson ether synthesis of the target compound.

Detailed Experimental Protocol

The following is a generalized, yet detailed, protocol for the synthesis of this compound based on standard procedures for Williamson ether synthesis.[2][4]

Materials:

-

5-Chlorosalicylaldehyde

-

Allyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF) or Acetone, anhydrous

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chlorosalicylaldehyde (1.0 eq).

-

Addition of Reagents: Add anhydrous potassium carbonate (1.5-2.0 eq) and a suitable anhydrous solvent such as DMF or acetone.

-

Allylation: To the stirring suspension, add allyl bromide (1.2-1.5 eq) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (40-60 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water or a saturated aqueous solution of NH₄Cl.

-

Extraction and Drying: The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

-

Purification: The solvent is removed by rotary evaporation to yield the crude product. Purification is typically achieved by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as an off-white solid.

Note on Causality: The choice of a polar aprotic solvent like DMF or acetone facilitates the Sₙ2 reaction by solvating the potassium cation of the base, thereby increasing the nucleophilicity of the phenoxide. Anhydrous conditions are crucial to prevent the hydrolysis of allyl bromide and to ensure the efficiency of the base.

Spectroscopic Characterization

Expected ¹H NMR Spectral Features:

-

Aldehyde Proton: A singlet between δ 9.8-10.5 ppm.

-

Aromatic Protons: Three protons in the aromatic region (δ 6.8-7.8 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Allylic Protons:

-

A doublet of triplets (or multiplet) for the -OCH₂- group around δ 4.6 ppm.

-

A multiplet for the vinylic -CH= proton around δ 6.0 ppm.

-

Two doublets of triplets (or multiplets) for the terminal =CH₂ protons between δ 5.2-5.5 ppm.

-

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the range of δ 189-192 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with the carbon bearing the oxygen being the most downfield.

-

Allylic Carbons:

-

A signal for the -OCH₂- carbon around δ 69 ppm.

-

A signal for the vinylic -CH= carbon around δ 132 ppm.

-

A signal for the terminal =CH₂ carbon around δ 118 ppm.

-

Key Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the interplay of its functional groups, making it a valuable precursor for the synthesis of various heterocyclic compounds.

The Claisen Rearrangement

A cornerstone reaction of ortho-allyloxy aromatic compounds is the thermal-sigmatropic Claisen rearrangement.[6][7][8] Upon heating, this compound is expected to undergo this rearrangement to yield 3-allyl-5-chloro-2-hydroxybenzaldehyde. This reaction is a powerful tool for carbon-carbon bond formation and the introduction of an allyl group ortho to a hydroxyl group.[9]

Caption: The Claisen rearrangement of this compound.

Experimental Considerations: The Claisen rearrangement is typically carried out by heating the substrate in a high-boiling solvent such as N,N-dimethylaniline or o-dichlorobenzene. The reaction progress is monitored by TLC or ¹H NMR spectroscopy.

Synthesis of Chromenes and Related Heterocycles

The aldehyde and allyloxy functionalities in this compound are ideally positioned for intramolecular cyclization reactions to form chromene and chromanone derivatives. These heterocyclic motifs are prevalent in a wide range of biologically active natural products and synthetic drugs.[10][11][12]

General Workflow for Chromene Synthesis:

Caption: Synthesis of chromenes from 2-(allyloxy)benzaldehydes.

Recent advancements have highlighted the use of radical cascade cyclizations of o-allyloxybenzaldehydes to synthesize 3-substituted chroman-4-ones, which are important scaffolds in medicinal chemistry.[10] These reactions often proceed under mild conditions and exhibit good functional group tolerance.[10]

Applications in Drug Discovery

While specific examples of drug candidates derived directly from this compound are not widely reported in the literature, its structural motifs are present in numerous bioactive molecules. The chromene and chromanone cores, readily accessible from this starting material, are found in compounds with a broad spectrum of pharmacological activities, including antibacterial, antioxidant, and anti-HIV properties.[10]

Furthermore, substituted benzaldehydes are fundamental building blocks in medicinal chemistry for the synthesis of a vast array of therapeutic agents. The presence of the chloro substituent can enhance the biological activity of a molecule through various mechanisms, including improved metabolic stability and binding interactions with target proteins.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not universally available, data from closely related compounds such as 2-chlorobenzaldehyde and other allyloxy-benzaldehydes can provide guidance.[13][14][15]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[13] Wash hands thoroughly after handling. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

-

First Aid:

-

In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water/shower.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[13]

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.[13]

-

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its straightforward preparation via Williamson ether synthesis and its rich reactivity, particularly the Claisen rearrangement and subsequent cyclizations, provide access to a diverse range of complex molecules. The ability to generate substituted chromene and chromanone scaffolds, which are known pharmacophores, underscores its potential in the field of drug discovery and development. Researchers and scientists can leverage the chemical handles present in this molecule to construct novel compounds with potential therapeutic applications. As with all chemical reagents, adherence to strict safety protocols is essential when handling this compound.

References

-

Various Authors. Reaction of 2‐(allyloxy)arylaldehydes with aldehydes. ResearchGate. [Online] Available at: [Link]

-

Various Authors. Catalyst-free synthesis of diversely substituted 6H-benzo[c]chromenes and 6H-benzo[c]chromen-6-ones in aqueous media under MWI. Green Chemistry. [Online] Available at: [Link]

-

Ekinci Kimya. MATERIAL SAFETY DATA SHEET. [Online] Available at: [Link]

-

PubChem. This compound. [Online] Available at: [Link]

-

Various Authors. Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry. [Online] Available at: [Link]

-

PubChem. o-(Allyloxy)benzaldehyde. [Online] Available at: [Link]

-

Various Authors. Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. National Institutes of Health. [Online] Available at: [Link]

-

Wikipedia. Claisen rearrangement. [Online] Available at: [Link]

-

Fisher Scientific. SAFETY DATA SHEET. [Online] Available at: [Link]

-

Various Authors. Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson-Khand reactions in continuous flow. Royal Society of Chemistry. [Online] Available at: [Link]

-

Organic Chemistry Portal. Claisen Rearrangement. [Online] Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 2H-chromenes (2H-benzopyrans). [Online] Available at: [Link]

-

Various Authors. synthesis and biological evaluation of 2-allyl-5-hydroxy-4- methoxy benzaldehyde derivatives for anti-hyperlipidemic activity. ResearchGate. [Online] Available at: [Link]

-

Master Organic Chemistry. The Cope and Claisen Rearrangements. [Online] Available at: [Link]

-

Chem-Station. Claisen Rearrangement. [Online] Available at: [Link]

-

Various Authors. Electronic Supplementary Information. Royal Society of Chemistry. [Online] Available at: [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. [Online] Available at: [Link]

-

MDPI. Organic Compounds with Biological Activity. [Online] Available at: [Link]

-

Various Authors. The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde.... ResearchGate. [Online] Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Online] Available at: [Link]

-

Various Authors. Synthesis of Potential Biologically Active Compounds Based on Aryloxy- and Arylaminopropanehydrazides. ResearchGate. [Online] Available at: [Link]

-

Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. [Online] Available at: [Link]

-

PhytoBank. 13C NMR Spectrum (PHY0032058). [Online] Available at: [Link]

Sources

- 1. This compound | C10H9ClO2 | CID 4470332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. o-(Allyloxy)benzaldehyde | C10H10O2 | CID 101335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 7. Claisen Rearrangement [organic-chemistry.org]

- 8. Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to 5-chloro-2-(prop-2-en-1-yloxy)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of 5-chloro-2-(prop-2-en-1-yloxy)benzaldehyde, a key bifunctional organic intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the detailed structural elucidation of the compound through spectroscopic methods, including NMR, Mass Spectrometry, and Infrared Spectroscopy. Furthermore, it outlines a robust synthetic protocol, explores the molecule's chemical reactivity, and provides essential safety and handling guidelines. The insights herein are grounded in established chemical principles and supported by authoritative references to empower researchers in leveraging this versatile building block for advanced organic synthesis.

Introduction and Significance

5-chloro-2-(prop-2-en-1-yloxy)benzaldehyde (also known as 5-chloro-2-allyloxybenzaldehyde) is an aromatic aldehyde derivative with the chemical formula C₁₀H₉ClO₂. Its structure is characterized by a benzaldehyde core substituted with a chlorine atom at the C5 position and an allyloxy group at the C2 position. This unique arrangement of functional groups—an electrophilic aldehyde, a reactive allyl group, and a chlorinated aromatic ring—makes it a highly valuable and versatile intermediate in synthetic organic chemistry.

The aldehyde group serves as a handle for a multitude of transformations, including oxidation, reduction, and the formation of carbon-carbon and carbon-nitrogen bonds (e.g., Wittig, Grignard, and condensation reactions). The allyl ether provides a site for further functionalization, such as cyclization reactions (e.g., Claisen rearrangement), additions to the double bond, or transition-metal-catalyzed cross-coupling reactions. The presence of the chlorine atom influences the electronic properties of the aromatic ring and offers an additional site for substitution or metal-catalyzed coupling. These combined features position the molecule as a strategic precursor for the synthesis of complex heterocyclic systems, substituted phenols, and novel pharmaceutical scaffolds.

Physicochemical and Structural Properties

The fundamental properties of 5-chloro-2-(prop-2-en-1-yloxy)benzaldehyde are summarized below. These properties are critical for its handling, reaction setup, and purification.

| Property | Value | Source / Method |

| IUPAC Name | 5-chloro-2-(prop-2-en-1-yloxy)benzaldehyde | IUPAC Nomenclature |

| Molecular Formula | C₁₀H₉ClO₂ | - |

| Molecular Weight | 196.63 g/mol | Calculated |

| Appearance | Colorless to light yellow solid | [1] |

| Solubility | Soluble in organic solvents (e.g., ether, chloroform) | [1] |

| SMILES | O=CC1=CC(Cl)=CC=C1OCC=C | - |

| InChI | InChI=1S/C10H9ClO2/c1-2-6-13-10-5-4-8(11)3-7(10)9-12/h2-5,9H,1,6H2 | - |

Synthesis and Purification Protocol

The most direct and efficient synthesis of this compound is achieved via a Williamson ether synthesis, starting from the commercially available 5-chlorosalicylaldehyde.

Synthetic Principle: Williamson Ether Synthesis

This reaction involves the deprotonation of the phenolic hydroxyl group of 5-chlorosalicylaldehyde by a mild base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of an allyl halide (e.g., allyl bromide) in an Sₙ2 reaction, displacing the halide and forming the desired ether linkage. The use of a polar aprotic solvent like acetone or DMF facilitates the reaction by solvating the cation of the base without interfering with the nucleophile.

Experimental Workflow Diagram

Caption: Synthetic workflow for 5-chloro-2-(prop-2-en-1-yloxy)benzaldehyde.

Step-by-Step Methodology

-

Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chlorosalicylaldehyde (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.), and a suitable solvent such as acetone or DMF.

-

Causality: Anhydrous K₂CO₃ is a mild base, sufficient to deprotonate the phenol without promoting side reactions. An excess ensures complete deprotonation. Acetone is an excellent solvent for this Sₙ2 reaction and is easily removed post-reaction.

-

-

Addition of Alkylating Agent: Add allyl bromide (1.1-1.2 eq.) to the stirring suspension.

-

Causality: A slight excess of the electrophile ensures the reaction goes to completion.

-

-

Reaction: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter the solid K₂CO₃ and wash with a small amount of acetone. Combine the filtrates and evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water and brine. This removes any remaining inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to afford the pure product.

Structural Elucidation via Spectroscopic Analysis

The confirmation of the molecular structure is unequivocally achieved through a combination of spectroscopic techniques. The following sections describe the expected spectral data based on the known effects of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum provides distinct signals for each type of proton in the molecule.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Aldehyde (-CHO) | 10.3 - 10.5 | Singlet (s) | 1H | Aldehyde protons are highly deshielded and typically appear as singlets far downfield. |

| Aromatic (H-6) | 7.8 - 7.9 | Doublet (d) | 1H | Ortho to the electron-withdrawing aldehyde group, deshielded. Coupled to H-4. |

| Aromatic (H-4) | 7.5 - 7.6 | Doublet of doublets (dd) | 1H | Meta to the aldehyde and ortho to the chlorine atom. Coupled to H-3 and H-6. |

| Aromatic (H-3) | 7.0 - 7.1 | Doublet (d) | 1H | Ortho to the electron-donating allyloxy group, shielded. Coupled to H-4. |

| Allyl (=CH-) | 5.9 - 6.1 | Multiplet (m) | 1H | Vinylic proton coupled to both the terminal CH₂ and the O-CH₂ group protons. |

| Allyl (=CH₂) | 5.2 - 5.4 | Multiplet (m) | 2H | Terminal vinylic protons, appearing as two distinct signals due to different coupling. |

| Allyl (-O-CH₂-) | 4.6 - 4.7 | Doublet (d) | 2H | Methylene protons adjacent to the ether oxygen and coupled to the vinylic =CH- proton. |

¹³C NMR (Carbon NMR): The carbon spectrum confirms the carbon framework of the molecule.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| Aldehyde (C=O) | 188 - 192 | The carbonyl carbon of an aldehyde is highly deshielded. |

| Aromatic (C2, C-O) | 158 - 160 | Aromatic carbon attached to the electron-donating ether oxygen. |

| Aromatic (C6) | 135 - 137 | Aromatic carbon ortho to the aldehyde group. |

| Allyl (=CH-) | 131 - 133 | Vinylic methine carbon. |

| Aromatic (C4) | 128 - 130 | Aromatic carbon meta to the aldehyde. |

| Aromatic (C5, C-Cl) | 126 - 128 | Aromatic carbon bearing the chlorine atom. |

| Aromatic (C1) | 124 - 126 | Quaternary aromatic carbon adjacent to the aldehyde. |

| Allyl (=CH₂) | 117 - 119 | Terminal vinylic methylene carbon. |

| Aromatic (C3) | 113 - 115 | Aromatic carbon ortho to the ether group. |

| Allyl (-O-CH₂-) | 69 - 71 | Aliphatic carbon attached to the ether oxygen. |

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

-

Isotopic Pattern: A key diagnostic feature will be the presence of two peaks for the molecular ion: M⁺ and [M+2]⁺ . Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), these peaks will appear in an approximate 3:1 intensity ratio , providing definitive evidence for the presence of a single chlorine atom.

-

Fragmentation: Common fragmentation pathways would include the loss of the aldehyde group (-CHO), cleavage of the allyl group, or McLafferty rearrangement.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |

| Aldehyde C=O | Stretch | 1680 - 1700 | Strong, sharp absorption characteristic of an aromatic aldehyde carbonyl.[2] |

| Alkene C=C | Stretch | 1640 - 1660 | Medium intensity peak for the allyl double bond. |

| Aromatic C=C | Stretch | 1580 - 1600, 1470 - 1500 | Multiple sharp peaks characteristic of the benzene ring. |

| Aryl Ether C-O | Asymmetric Stretch | 1240 - 1260 | Strong absorption for the Ar-O-C bond. |

| C-Cl | Stretch | 700 - 800 | Absorption in the fingerprint region indicating the C-Cl bond. |

| Aldehyde C-H | Stretch | 2810 - 2840, 2710 - 2740 | Two medium peaks characteristic of the aldehyde C-H bond (Fermi doublet). |

Chemical Reactivity and Synthetic Applications

The molecule's utility stems from the orthogonal reactivity of its functional groups.

Caption: Potential reaction pathways for the core functional groups.

-

Reactions at the Aldehyde: The aldehyde can be oxidized to a carboxylic acid, reduced to a primary alcohol, or serve as an electrophile in nucleophilic additions and condensations to form imines, oximes, and hydrazones.

-

Reactions of the Allyl Group: The terminal double bond is susceptible to electrophilic addition. More significantly, thermal or acid-catalyzed Claisen rearrangement will move the allyl group from the ether oxygen to the C3 position of the ring, yielding 3-allyl-5-chlorosalicylaldehyde, a valuable intermediate for building complex phenols.

-

Reactions of the Aromatic Ring: The chloro-substituent can be replaced via nucleophilic aromatic substitution under harsh conditions or, more commonly, participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 5-chloro-2-(prop-2-en-1-yloxy)benzaldehyde should always be consulted, general precautions for related substituted benzaldehydes should be followed.

-

Hazards: Compounds of this class are often harmful if swallowed, cause skin irritation, and can cause serious eye irritation.[3] They may also cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4]

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

5-chloro-2-(prop-2-en-1-yloxy)benzaldehyde is a synthetically powerful intermediate whose value lies in the distinct and addressable reactivity of its three primary functional domains: the aldehyde, the allyl ether, and the chlorinated aromatic ring. A firm understanding of its molecular structure, confirmed through the spectroscopic methods detailed in this guide, is paramount for its effective use. The protocols and data presented here provide a solid foundation for researchers to confidently synthesize, characterize, and strategically employ this compound in the pursuit of novel chemical entities for pharmaceutical and materials science applications.

References

-

PubChem. 5-Chloro-2-isopropoxybenzaldehyde - Laboratory Chemical Safety Summary. National Center for Biotechnology Information. [Link]

-

Crysdot LLC. 5-Chloro-2-(prop-2-yn-1-yloxy)benzaldehyde. [Link]

-

ChemBK. 5-CHLORO-2-(PROP-2-EN-1-YLOXY)BENZALDEHYDE. [Link]

-

NIST. Benzaldehyde, 5-chloro-2-hydroxy-. NIST Chemistry WebBook. [Link]

-

PubChemLite. 5-chloro-2-(prop-1-en-2-yl)benzaldehyde. [Link]

-

PrepChem.com. Synthesis of 5-Chloro-2-(2'-methylphenoxy)benzaldehyde. [Link]

-

NIST. Benzaldehyde, 5-chloro-2-hydroxy- IR Spectrum. NIST Chemistry WebBook. [Link]

-

SpectraBase. Benzaldehyde, 5-chloro-2-propoxy. [Link]

-

ResearchGate. 4-(Prop-2-yn-1-yloxy)benzaldehyde. [Link]

-

Organic Syntheses. m-CHLOROBENZALDEHYDE. [Link]

-

ResearchGate. IR spectra of benzaldehyde at different concentrations. [Link]

Sources

1H NMR spectral data of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde

An In-depth Technical Guide to the ¹H NMR Spectral Data of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde

Introduction: Elucidating Molecular Architecture

This compound is a versatile synthetic intermediate utilized in the development of more complex molecules, particularly in the fields of pharmaceuticals and materials science.[1] Its structure combines an aldehyde, a halogenated aromatic ring, and a reactive allyl group, making it a valuable building block. For researchers, confirming the precise structure and purity of such intermediates is paramount. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone for unambiguous structural elucidation of organic molecules.[2][3]

This guide provides a detailed analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple data report, we will dissect the spectrum with the precision of a Senior Application Scientist, explaining the causal relationships between the molecule's electronic environment and the resulting spectral features. This document is designed to serve as a comprehensive reference for scientists in drug development and chemical research, ensuring both technical accuracy and practical, field-proven insights.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first identify the unique, non-equivalent proton environments within the molecule.[4] In this compound, there are seven distinct sets of protons, as illustrated below.

Caption: Labeled structure of this compound.

The seven proton environments are:

-

Ha: The aldehydic proton.

-

Hb, Hc, Hd: The three aromatic protons.

-

He: The two methylene protons of the allyl group (-O-CH₂ -).

-

Hf: The single methine proton of the allyl group (-CH=).

-

Hg: The two terminal vinylic protons (=CH₂), which are diastereotopic (non-equivalent).

Experimental Workflow: A Self-Validating Protocol

The trustworthiness of spectral data hinges on a robust experimental protocol. The following workflow outlines the standard procedure for acquiring high-quality ¹H NMR data, ensuring reproducibility and accuracy.

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Causality in Protocol:

-

Deuterated Solvent (e.g., CDCl₃): Used because deuterium (²H) resonates at a much different frequency than protons (¹H), rendering the solvent invisible in the ¹H spectrum.[5]

-

Tetramethylsilane (TMS): Serves as the internal standard for calibrating the chemical shift scale to 0.00 ppm. Its 12 equivalent protons give a single, sharp signal that does not typically overlap with sample signals.[2][6]

-

Locking, Tuning, and Shimming: These steps are critical for instrument stability and magnetic field homogeneity, which directly impacts spectral resolution and line shape.

¹H NMR Spectral Data Summary

The following table summarizes the anticipated ¹H NMR spectral data for this compound, synthesized from spectral databases of analogous structures.[7][8][9][10]

| Proton Label | Integration | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| Ha (CHO) | 1H | s (singlet) | ~10.45 | - |

| Hb (Ar-H) | 1H | d (doublet) | ~7.78 | J ≈ 2.5 Hz (⁴J) |

| Hc (Ar-H) | 1H | d (doublet) | ~7.05 | J ≈ 8.8 Hz (³J) |

| Hd (Ar-H) | 1H | dd (doublet of doublets) | ~7.55 | J ≈ 8.8 Hz (³J), 2.5 Hz (⁴J) |

| He (-O-CH₂ -) | 2H | dt (doublet of triplets) | ~4.65 | J ≈ 5.5 Hz, 1.5 Hz |

| Hf (-CH =CH₂) | 1H | ddt (doublet of doublets of triplets) | ~6.08 | J ≈ 17.3 Hz, 10.5 Hz, 5.5 Hz |

| Hg-cis (=CHH ) | 1H | ddt (doublet of doublets of triplets) | ~5.34 | J ≈ 10.5 Hz, 1.5 Hz, 1.5 Hz |

| Hg-trans (=CH H) | 1H | ddt (doublet of doublets of triplets) | ~5.45 | J ≈ 17.3 Hz, 1.5 Hz, 1.5 Hz |

Detailed Spectral Interpretation: From Signal to Structure

The Aldehydic Region (δ 9.0-10.5 ppm)

-

Proton (Ha): The signal at ~10.45 ppm is characteristic of an aldehydic proton.[3] Its significant downfield shift is caused by the powerful deshielding effect of the electronegative oxygen atom of the carbonyl group and magnetic anisotropy.[2] It appears as a sharp singlet because it has no adjacent protons within three bonds to couple with.

The Aromatic Region (δ 6.5-8.0 ppm)

The substitution pattern (1-aldehyde, 2-allyloxy, 4-chloro) dictates the splitting of the three aromatic protons.

-

Proton (Hb): Located at ~7.78 ppm, this proton is ortho to the electron-withdrawing aldehyde group, causing a downfield shift. It is split into a doublet by its meta-relationship (4-bond coupling, ⁴J) with proton Hd , with a small coupling constant of ~2.5 Hz.

-

Proton (Hd): The signal at ~7.55 ppm corresponds to the proton ortho to the chlorine atom. It is split by both Hc (ortho-coupling, ³J ≈ 8.8 Hz) and Hb (meta-coupling, ⁴J ≈ 2.5 Hz), resulting in a doublet of doublets.

-

Proton (Hc): Found furthest upfield in the aromatic region at ~7.05 ppm, this proton is ortho to the electron-donating allyloxy group. This donating effect shields the proton, shifting its signal to a lower frequency. It appears as a doublet due to ortho-coupling (³J ≈ 8.8 Hz) with proton Hd .

The Allyl Group Region (δ 4.5-6.5 ppm)

The signals for the allyl group are highly characteristic and informative. The lack of free rotation around the C=C double bond makes the terminal protons non-equivalent and results in complex splitting patterns.[11]

-

Protons (He, -O-CH₂-): These methylene protons appear at ~4.65 ppm. Their chemical shift is influenced by the adjacent electron-withdrawing oxygen atom. They are coupled to the methine proton Hf , resulting in a doublet. Further small couplings to the terminal Hg protons across four bonds can resolve this signal into a doublet of triplets.

-

Proton (Hf, -CH=): This methine proton at ~6.08 ppm is coupled to three different sets of protons. It is split by the two He protons (³J ≈ 5.5 Hz), the trans-Hg proton (³Jtrans ≈ 17.3 Hz), and the cis-Hg proton (³Jcis ≈ 10.5 Hz). This complex coupling results in a doublet of doublets of triplets (ddt).

-

Protons (Hg, =CH₂): The two terminal vinyl protons are diastereotopic and thus chemically non-equivalent.[12]

-

The signal at ~5.45 ppm is assigned to the proton trans to the methine proton Hf , showing a large trans-coupling constant (³J ≈ 17.3 Hz).

-

The signal at ~5.34 ppm is assigned to the proton cis to Hf , with a smaller cis-coupling constant (³J ≈ 10.5 Hz).

-

Each of these signals is further split by geminal coupling to each other (which is often very small, ~1.5 Hz) and a long-range coupling to the He protons, resulting in complex multiplets often described as ddt.[11]

-

The integration of the signals (1:1:1:1:2:1:2) perfectly matches the number of protons in each unique environment, providing a self-validating confirmation of the entire molecular structure.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. The distinct chemical shifts of the aldehydic, aromatic, and allylic protons, combined with their characteristic integration values and complex, predictable splitting patterns, allow for an unequivocal assignment of the compound's constitution. This detailed analysis serves as a robust benchmark for researchers, ensuring confidence in the identity and purity of this key synthetic intermediate.

References

-

PubChem. (n.d.). 5-Chloro-salicylaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Ak, Z., et al. (n.d.). Supplementary Information: Chemoselective Benzylic Csp3-H Bond Oxidation Reactions Catalyzed by AgII(bipy)2S2O8 Complex. The Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). o-(Allyloxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chlorobenzaldehyde. Wiley. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

-

Davis, J. (2021). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Modgraph. (2003). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41, 26–36. Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

-

University of the West Indies. (n.d.). 1H NMR: Intermediate Level, Spectrum 6. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data - 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 3 (Allyloxy)Benzaldehyde >= 95% (Nmr) 1 G. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of 2-Hydroxy-5-chloromethyl-benzaldehyde 1. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 3-Chlorobenzaldehyde(587-04-2) 1H NMR spectrum [chemicalbook.com]

- 8. 4-Chlorobenzaldehyde(104-88-1) 1H NMR spectrum [chemicalbook.com]

- 9. o-(Allyloxy)benzaldehyde | C10H10O2 | CID 101335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. modgraph.co.uk [modgraph.co.uk]

- 11. m.youtube.com [m.youtube.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

interpreting the mass spectrum of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde

An In-depth Technical Guide to Interpreting the Mass Spectrum of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

Mass spectrometry is an indispensable analytical technique in chemical research and drug development for the structural elucidation of novel compounds. This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrum of this compound. As a molecule incorporating multiple reactive functional groups—an aromatic aldehyde, an allyl ether, and a halogen substituent—its fragmentation pattern offers a rich case study in the principles of mass spectrometry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into predicting and interpreting complex mass spectra. We will deconstruct the molecule's fragmentation pathways, explain the causality behind specific cleavages, and provide the necessary experimental framework for empirical validation.

Introduction: The Structural Context

This compound (C₁₀H₉ClO₂) is a substituted aromatic aldehyde with significant potential as a building block in organic synthesis.[1][2] Its structural characterization is a critical step in ensuring purity and confirming identity before its use in complex synthetic pathways. Electron Ionization Mass Spectrometry (EI-MS) provides definitive structural information by analyzing the fragmentation patterns of the ionized molecule.

The fragmentation of this molecule is governed by the interplay of its three key structural features:

-

Aromatic Aldehyde: Aromatic systems are stable, often leading to a prominent molecular ion peak. The aldehyde group provides specific cleavage points, primarily through the loss of a hydrogen atom or the entire formyl group.[3][4][5]

-

Allyl Ether: The ether linkage, particularly the bond between the oxygen and the allyl group, is susceptible to cleavage. The stability of the resulting allyl radical makes this a favored fragmentation pathway.[6]

-

Chloro Substituent: The natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a distinct isotopic signature for the molecular ion and any fragment containing the chlorine atom.[3][7] This signature is a powerful diagnostic tool for identifying chlorine-containing fragments.

The Molecular Ion (M⁺•)

Upon electron impact, the molecule loses an electron to form the molecular ion (M⁺•). The location of the initial ionization (the radical cation) is typically at a site of high electron density, such as the non-bonding electrons on the oxygen atoms or the π-system of the aromatic ring.[8]

The molecular weight of this compound is 196.63 g/mol .[9][10] In the mass spectrum, this will manifest as a pair of peaks corresponding to the two stable isotopes of chlorine:

-

m/z 196: The molecular ion containing the ³⁵Cl isotope, [C₁₀H₉³⁵ClO₂]⁺•.

-

m/z 198: The molecular ion containing the ³⁷Cl isotope, [C₁₀H₉³⁷ClO₂]⁺•.

The relative intensity of these peaks is expected to be approximately 3:1, which is the characteristic isotopic signature of a molecule containing a single chlorine atom.[3][7] Aromatic compounds typically show a strong molecular ion peak due to the stability of the ring system.[5][11]

Primary Fragmentation Pathways

The structure of the molecular ion is not static; it rapidly undergoes fragmentation to produce a series of smaller, more stable daughter ions. The most probable fragmentation pathways are dictated by the principles of bond energies and radical/cation stability.

Pathway A: α-Cleavage of the Allyl Ether

The bond between the ether oxygen and the allylic carbon is relatively weak and its cleavage is highly favored. This is due to the formation of a resonance-stabilized allyl radical, a very stable neutral species. This fragmentation pathway, an α-cleavage relative to the aromatic ring, results in the loss of a neutral allyl radical (•CH₂CH=CH₂, mass 41 u).

The resulting cation at m/z 155/157 corresponds to the 5-chloro-2-hydroxybenzenecarbaldehyde cation radical, which is stabilized by the aromatic ring. This is predicted to be one of the most significant fragmentation peaks in the spectrum.

Caption: Pathway A: Loss of the allyl radical.

Pathway B: Fragmentation of the Aldehyde Group

Aromatic aldehydes exhibit characteristic fragmentation patterns involving the formyl group.[3][12]

-

Loss of a Hydrogen Radical ([M-1]⁺): A common fragmentation for aldehydes is the α-cleavage leading to the loss of the aldehydic hydrogen radical (•H).[4][5] This produces a very stable acylium ion.

-

Resulting Ion: [M-1]⁺ at m/z 195/197 . This peak is often prominent in the spectra of aromatic aldehydes.

-

-

Decarbonylation (Loss of CO from [M-1]⁺): The [M-1]⁺ acylium ion can subsequently lose a neutral molecule of carbon monoxide (CO, mass 28 u). This is a hallmark fragmentation for aromatic aldehydes and ketones.[3]

-

Resulting Ion: The loss of CO from the m/z 195/197 fragment leads to a new cation at m/z 167/169 .

-

Caption: Pathway B: Aldehyde group fragmentation.

Pathway C: Rearrangement and Elimination of Propene

A rearrangement involving the transfer of a hydrogen atom from the allyl group to the ether oxygen, followed by the elimination of a neutral propene molecule (CH₂=CH-CH₃, mass 42 u), is a plausible pathway. This type of rearrangement is analogous to the McLafferty rearrangement but occurs at the ether linkage.

This process would yield the molecular ion of 5-chloro-2-hydroxybenzaldehyde.

-

Resulting Ion: [M-42]⁺• at m/z 154/156 . The subsequent fragmentation of this ion would match that of 5-chlorosalicylaldehyde.[13]

Caption: Pathway C: Rearrangement and propene loss.

Summary of Predicted Key Fragments

The following table summarizes the major ions expected in the EI mass spectrum of this compound. The presence of these fragments, particularly the isotopic pairs, would provide strong evidence for the proposed structure.

| m/z (³⁵Cl / ³⁷Cl) | Lost Neutral Fragment | Mass Loss (u) | Proposed Ion Structure |

| 196 / 198 | (None) | 0 | [C₁₀H₉ClO₂]⁺• (Molecular Ion) |

| 195 / 197 | •H | 1 | [C₁₀H₈ClO₂]⁺ (Acylium Ion) |

| 167 / 169 | H• + CO | 29 | [C₉H₈ClO]⁺ |

| 155 / 157 | •C₃H₅ | 41 | [C₇H₄ClO₂]⁺ (Phenoxide-type ion) |

| 154 / 156 | C₃H₆ | 42 | [C₇H₅ClO₂]⁺• (5-chlorosalicylaldehyde radical cation) |

Experimental Protocol: GC-MS Analysis

To empirically validate the predicted fragmentation, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol with electron ionization is recommended.

Objective: To acquire the EI mass spectrum of this compound.

Materials:

-

This compound sample

-

High-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate)

-

GC-MS system equipped with an EI source

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent.

-

GC Separation:

-

Injector: Set to 250 °C.

-

Injection Volume: 1 µL with an appropriate split ratio (e.g., 50:1) to avoid column overloading.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

-

Mass Spectrometry Detection:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV (standard for library matching and inducing reproducible fragmentation).[14]

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments.

-

Data Analysis: Identify the chromatographic peak corresponding to the compound and extract the mass spectrum. Analyze the spectrum for the presence of the predicted molecular ion and key fragment peaks.

-

Conclusion

The interpretation of a mass spectrum is a deductive process grounded in the fundamental principles of chemical stability and reaction mechanisms. For this compound, the predicted EI-MS spectrum is a composite of fragmentation patterns characteristic of its constituent functional groups. The key diagnostic features are the distinct isotopic cluster of the molecular ion at m/z 196/198 , the loss of the allyl radical to yield a strong peak at m/z 155/157 , and the characteristic aldehyde fragmentations producing ions at m/z 195/197 and m/z 167/169 . The presence and relative intensities of these fragments provide a robust analytical fingerprint for the unambiguous identification of the molecule.

References

- NPTEL. (n.d.). Lecture 25: Mass and Infrared Spectroscopies. NPTEL Archive.

- Brooks, C. J. W., & Harvey, D. J. (1977). Evaluation of Allyldimethylsilyl Ethers as Steroid Derivatives for Gas Chromatography - Mass Spectrometry. Journal of Chromatographic Science, 15(10), 478-479.

- BenchChem. (2025). Spectroscopic Analysis for Confirming the Purity of Allyl Butyl Ether: A Comparison Guide. BenchChem.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Phillipou, G. (1977). Evaluation of allyldimethylsilyl ethers as steroid derivatives for gas chromatography-mass spectrometry. Journal of Chromatography A, 129, 384-386.

- Phillipou, G. (1976). Allyldimethylsilyl ethers. New derivatives for the analysis of steroids by gas chromatography-mass spectrometry. Journal of Chromatography A, 129, 384-6.

- NIST. (n.d.). Allyl ethyl ether. NIST Chemistry WebBook.

- OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry.

- Whitman College. (n.d.). GCMS Section 6.11.4: Fragmentation of Aldehydes. Whitman People.

- LibreTexts. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Chemistry LibreTexts.

- Kania, R., et al. (2012). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Journal of the American Society for Mass Spectrometry, 23(7), 1253-1262.

- Aczel, T., & Lumpkin, H. E. (1961). Correlation of Mass Spectra with Structure in Aromatic Oxygenated Compounds. Methyl Substituted Aromatic Acids and Aldehydes. Analytical Chemistry, 33(3), 386-391.

- LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- Creative Proteomics. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Creative Proteomics.

- PubChem. (n.d.). 2-(2-Methyl-allyloxy)-benzaldehyde. National Center for Biotechnology Information.

- The Organic Chemistry Tutor. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube.

- Chem-Impex. (n.d.). 2-(Allyloxy)-5-chlorobenzaldehyde. Chem-Impex International.

- University of Michigan. (n.d.). CHAPTER 2: Fragmentation and Interpretation of Spectra. University of Michigan Chemistry.

- Esteves, C. I. C., et al. (2020). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 25(15), 3496.

- BenchChem. (2025). Application Notes and Protocols for 2-(Allyloxy)-3-bromobenzaldehyde in Medicinal Chemistry. BenchChem.

- Chembase.cn. (n.d.). This compound Product Description. Chembase.cn.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde. BenchChem.

- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. Doc Brown's Chemistry.

- NIST. (n.d.). Benzaldehyde, 5-chloro-2-hydroxy-. NIST Chemistry WebBook.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. archive.nptel.ac.in [archive.nptel.ac.in]

- 4. GCMS Section 6.11.4 [people.whitman.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. whitman.edu [whitman.edu]

- 8. youtube.com [youtube.com]

- 9. This compound | C10H9ClO2 | CID 4470332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 152842-93-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 12. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Benzaldehyde, 5-chloro-2-hydroxy- [webbook.nist.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Infrared Spectrum of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde: A Vibrational Analysis for Researchers

This guide offers a detailed examination of the key functional groups present in 2-(Allyloxy)-5-chlorobenzenecarbaldehyde and their characteristic signatures in an Infrared (IR) spectrum. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document provides the foundational knowledge required for structural elucidation and quality control of this multifaceted molecule.

Introduction: The Vibrational Fingerprint

Infrared spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch, bend, and rotate, creating a unique spectral fingerprint. For a molecule like this compound, which possesses an aldehyde, an allyl ether, a substituted benzene ring, and a halogen, the IR spectrum is a composite of absorption bands, each corresponding to a specific functional group. Understanding these characteristic frequencies is paramount for verifying molecular identity and purity.

Molecular Structure and Key Vibrational Regions

The structure of this compound incorporates several distinct functional moieties, each with characteristic vibrational frequencies. The analysis of its IR spectrum involves identifying the unique contributions from the aldehyde, the aromatic ring, the allyl ether, and the chloro substituent.

Caption: Molecular structure of this compound.

Detailed Spectral Analysis of Functional Groups

The Aromatic Aldehyde Moiety

The aldehyde group, particularly when conjugated with an aromatic system, provides some of the most distinct peaks in the IR spectrum.

-

C=O Carbonyl Stretch: The most prominent feature of an aldehyde is its strong, sharp carbonyl (C=O) stretching absorption.[1][2][3] For aromatic aldehydes, this peak is typically found at a lower wavenumber compared to saturated aldehydes due to resonance effects that weaken the C=O double bond. Expect this intense absorption in the range of 1710-1685 cm⁻¹ .[4][5]

-

Aldehydic C-H Stretch: A hallmark of aldehydes is the C-H stretch of the hydrogen atom attached to the carbonyl carbon. This often appears as a pair of weak to medium bands, known as a Fermi doublet, in the region of 2850-2700 cm⁻¹ .[4][6] One band is typically observed around 2850-2800 cm⁻¹ and a second, often more distinct shoulder, appears around 2750-2700 cm⁻¹.[1][5] The presence of the lower wavenumber band is a strong indicator of an aldehyde functional group.[1][3]

The Substituted Benzene Ring

The aromatic ring gives rise to several characteristic absorptions.

-

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring typically appear as weak to medium intensity peaks just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ region.[7][8]

-

Aromatic C=C Stretch: The in-ring carbon-carbon double bond stretches result in a series of medium to sharp absorptions in the 1600-1450 cm⁻¹ range.[1][8] Two of the most consistent peaks appear near 1600 cm⁻¹ and 1500 cm⁻¹.[8]

-

C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring can often be deduced from the strong C-H "oop" bending vibrations in the fingerprint region, between 900-675 cm⁻¹ .[7] For a 1,2,4-trisubstituted benzene ring, as in this molecule, specific patterns of strong bands are expected in this region.

The Allyl Ether Functional Group

The allyl ether contributes vibrations from its C-O-C linkage, its C=C double bond, and its aliphatic C-H bonds.

-

Aryl-Alkyl Ether C-O Stretch: Aryl alkyl ethers display two characteristic C-O stretching bands. An asymmetric stretch appears as a strong band around 1250 cm⁻¹ , and a symmetric stretch is found near 1040 cm⁻¹ .[9]

-

Alkene C=C Stretch: The carbon-carbon double bond of the allyl group will produce a medium-intensity stretching absorption in the range of 1680-1640 cm⁻¹ .[10] This peak may sometimes be weak or difficult to distinguish if it overlaps with aromatic ring vibrations.

-

Alkene =C-H Stretch: The C-H stretching of the hydrogens on the double bond occurs at a slightly higher frequency than aromatic C-H stretches, typically in the 3100-3000 cm⁻¹ region.[10][11]

-

Aliphatic C-H Stretch: The methylene (-CH₂-) group in the allyl ether will exhibit symmetric and asymmetric C-H stretching vibrations in the 3000-2850 cm⁻¹ range.[12] These may overlap with the aldehydic C-H stretches but are generally more intense.

The Carbon-Chlorine Bond

-

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond on an aromatic ring typically gives rise to a strong to medium absorption in the fingerprint region. The expected range for an aryl chloride is generally between 850-550 cm⁻¹ .[10]

Summary of Key Vibrational Frequencies

The following table consolidates the expected IR absorption bands for this compound, providing a quick reference for spectral interpretation.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch (conjugated) | 1710 - 1685 | Strong, Sharp |

| Aldehydic C-H Stretch | 2850 - 2800 and 2750 - 2700 | Weak to Medium | |

| Aromatic Ring | Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium, Sharp | |

| C-H Out-of-Plane Bend | 900 - 675 | Strong | |

| Allyl Ether | Asymmetric C-O-C Stretch | ~1250 | Strong |

| Symmetric C-O-C Stretch | ~1040 | Medium | |

| Alkene C=C Stretch | 1680 - 1640 | Medium to Weak | |

| Alkene =C-H Stretch | 3100 - 3000 | Medium | |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | |

| Chloro Substituent | C-Cl Stretch | 850 - 550 | Medium to Strong |

Note: The expected values are based on typical group frequencies and analysis of related compounds. Experimental values may vary slightly based on the sample phase and instrument.

Experimental Protocol: ATR-FTIR Spectroscopy

This section outlines a standard procedure for acquiring an IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

-

This compound (solid sample)

-

Spatula

-

Lint-free tissue (e.g., Kimwipes)

-

Cleaning solvent (e.g., isopropanol or ethanol)

Workflow Diagram:

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group [opg.optica.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. eng.uc.edu [eng.uc.edu]

solubility of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical parameter in drug development and process chemistry. It influences bioavailability, formulation, reaction kinetics, and purification strategies. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a versatile building block in organic synthesis.[1] We will delve into the theoretical principles governing its solubility based on its molecular structure and provide detailed, field-proven experimental protocols for its empirical determination and quantification in various organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking a robust understanding and practical methodology for handling this compound.

Introduction: The Significance of Solubility

This compound is a key intermediate used in the synthesis of novel pharmaceutical and agrochemical compounds.[1] Its unique structure, featuring a reactive aldehyde, a chlorine substituent, and an allyloxy group, allows for diverse chemical transformations.[1] Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing effective purification methods like crystallization, and formulating final products. A solution is formed when the intermolecular interactions between the solute and the solvent are strong enough to overcome the interactions between the solute molecules themselves and the solvent molecules themselves.[2] This guide will first predict the solubility profile of this compound by analyzing its molecular properties and then present a rigorous methodology for experimental verification.

Molecular Profile and Predicted Solubility

The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[3][4][5] The polarity of a molecule is determined by the presence of polar functional groups and the overall molecular geometry.

Molecular Structure Analysis:

-

Compound: this compound

-

Molecular Formula: C₁₀H₉ClO₂[6]

-

Molecular Weight: 196.63 g/mol [6]

-

Key Functional Groups:

-

Aldehyde (-CHO): A polar group capable of acting as a hydrogen bond acceptor.[7]

-

Ether (-O-): The allyloxy group contains an ether linkage, which is polar and can accept hydrogen bonds.[7]

-

Chlorinated Aromatic Ring: The benzene ring itself is nonpolar, but the chlorine atom introduces some polarity due to its electronegativity.

-

Allyl Group (-CH₂CH=CH₂): A nonpolar hydrocarbon chain.

-

The presence of both polar (aldehyde, ether) and nonpolar (aromatic ring, allyl chain) regions makes this compound a molecule of intermediate polarity. The calculated XLogP3 value, a measure of lipophilicity, is 2.6, which further supports this assessment.[6]

Predicted Solubility in Different Solvent Classes:

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderate to High | The nonpolar aromatic ring and allyl group will interact favorably with nonpolar solvents through van der Waals forces.[4] Diethyl ether may show enhanced solubility due to its ability to accept hydrogen bonds.[2] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Acetonitrile (ACN) | High | These solvents have significant dipole moments that can interact with the polar aldehyde and ether groups. The lack of hydrogen bond donation prevents strong self-association of the solvent, making it easier to solvate the solute. |

| Polar Protic | Methanol, Ethanol, Water | Low to Moderate (in alcohols), Very Low (in water) | Alcohols like methanol and ethanol can act as both hydrogen bond donors and acceptors, allowing for good interaction with the solute's polar groups.[2] However, solubility will likely decrease as the carbon chain of the alcohol increases.[2] Due to the significant nonpolar character of the molecule, solubility in a highly polar solvent like water is expected to be very low.[7] |

Experimental Determination of Solubility: A Validated Protocol

To move from theoretical prediction to empirical data, a systematic approach is required. The following protocol describes a robust method for determining the qualitative and quantitative solubility of this compound.

Workflow for Solubility Determination

The overall experimental process is outlined below. This workflow ensures a systematic and reproducible approach to data collection.

Caption: Experimental workflow for determining compound solubility.

Step-by-Step Protocol for Qualitative Solubility

This initial screening provides a rapid assessment of solubility in various solvents.[8]

-

Preparation: Label a series of small test tubes or vials, one for each solvent to be tested.

-

Aliquot Compound: Accurately weigh approximately 25 mg of this compound into each tube.

-

Solvent Addition: Add 0.75 mL of the first solvent to the corresponding tube. This creates an initial concentration of ~33.3 mg/mL.

-

Mixing: Cap the tube and shake vigorously for 60 seconds.[9] Use a vortex mixer if available for consistency.

-

Observation: Allow the mixture to stand for 30 seconds and observe.[10]

-

Soluble: The solid dissolves completely, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record: Record the observation in a laboratory notebook.

-

Repeat: Repeat steps 3-6 for all selected solvents.

Quantitative Analysis via UV-Vis Spectroscopy

For precise solubility measurement, a quantitative method is necessary. Given the aromatic aldehyde structure, this compound is expected to have strong UV absorbance, making UV-Vis spectroscopy an ideal analytical technique.[11]

Protocol for Quantitative Measurement

-

Prepare Saturated Solutions:

-

Add an excess amount of this compound (e.g., 100 mg) to a known volume (e.g., 2.0 mL) of each solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached. A shaker or rotator is recommended.

-

-

Separate Phases:

-

Allow the vials to stand undisturbed for at least one hour for the excess solid to settle.

-

To ensure complete removal of solid, centrifuge the vials at high speed (e.g., 5000 rpm) for 10 minutes.

-

-

Sample and Dilute:

-

Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant from the top layer, being careful not to disturb the solid pellet.

-

Dilute this aliquot with a known volume of the same solvent to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). The dilution factor must be recorded accurately.

-

-

Spectroscopic Analysis:

-

First, determine the wavelength of maximum absorbance (λmax) by scanning a moderately concentrated solution of the compound.

-

Measure the absorbance of the diluted samples at the determined λmax.

-

-

Calculation:

-

Use a pre-established calibration curve (see section 4.2) to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution using the formula: C_saturated = C_diluted × Dilution Factor

-

Express the final solubility in units such as g/L or mol/L.[12][13]

-

Workflow for Creating a UV-Vis Calibration Curve

A calibration curve is essential for relating absorbance to concentration, as dictated by the Beer-Lambert Law.[14]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. Khan Academy [khanacademy.org]

- 4. Solubility - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. This compound | C10H9ClO2 | CID 4470332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]